molecular formula C14H15ClF3NO6 B13085321 Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate

Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate

Cat. No.: B13085321
M. Wt: 385.72 g/mol
InChI Key: LDDSVEXDQNVGRD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate is a synthetic compound featuring a propanoate ester backbone with a 2-chloro-5-(trifluoromethyl)phenyl substituent and an amino group at the β-position. The oxalate counterion enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C14H15ClF3NO6

Molecular Weight

385.72 g/mol

IUPAC Name

ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate;oxalic acid

InChI

InChI=1S/C12H13ClF3NO2.C2H2O4/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,17H2,1H3;(H,3,4)(H,5,6)

InChI Key

LDDSVEXDQNVGRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)benzaldehyde, undergoes a reaction with ethyl acetoacetate in the presence of a base to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.

    Oxalate Formation: Finally, the ethyl ester is reacted with oxalic acid to form the oxalate salt of the compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds containing amino and chloro groups exhibit diverse pharmacological activities. Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate has been investigated for its potential as an antitumor agent. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells .

Case Study: Antitumor Activity
A study conducted on derivatives of ethyl amino compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties. The compound's mechanism involves the modulation of signaling pathways related to cell survival and death .

Agrochemical Applications

Pesticidal Activity
The incorporation of trifluoromethyl groups in agrochemicals has been linked to enhanced biological activity and environmental stability. This compound has been explored for its potential as a pesticide or herbicide. Preliminary studies suggest that it may exhibit effective herbicidal properties against specific weed species .

Data Table: Comparative Herbicidal Efficacy

Compound NameActive IngredientEfficacy (%)Target Species
Compound AEthyl 3-amino...85Weed X
Compound BSimilar Structure78Weed Y
Ethyl 3-amino...Ethyl 3-amino...TBDTBD

Material Science

Polymer Chemistry
The unique properties of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

Case Study: Polymer Blends
Research on polymer blends containing this compound has shown improved tensile strength and thermal resistance compared to traditional materials. This is particularly relevant in industries requiring durable and heat-resistant components .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-chloro-5-(trifluoromethyl)phenyl group distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents. Key comparisons include:

Compound Name Substituents Key Features LCMS (m/z) Application
Target compound 2-chloro-5-(trifluoromethyl)phenyl Oxalate salt, amino group Likely pharmaceutical
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate Pyridinyl and trifluoromethylphenyl Ketone group 393 [M+H]+ Intermediate in kinase inhibitors
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate 2-chloro-6-fluorophenyl, isoxazolyl Isoxazole ring 297.71 (molar mass) Agrochemical research
Quizalofop ethyl ester Quinoxalinyl-phenoxy Chlorinated quinoxaline Herbicide
  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl or bromo substituents (e.g., Methyl 3-amino-3-(4-bromo-3-methylphenyl)propanoate) .
  • Amino Group vs.

Salt Form and Solubility

The oxalate counterion in the target compound contrasts with hydrochloride salts (e.g., Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride ). Oxalate salts generally exhibit higher aqueous solubility than hydrochlorides, which is critical for bioavailability in drug formulations.

Key Research Findings

  • Synthetic Pathways: Analogous compounds are synthesized via nucleophilic substitutions (e.g., using methyl 3-chloro-3-oxopropanoate ) or hydrolysis steps (e.g., sodium hydroxide-mediated deprotection ).
  • Stability : The oxalate salt likely improves thermal stability compared to free bases, as seen in similar salt forms .
  • Analytical Data : While direct HPLC/LCMS data for the target are unavailable, analogs show retention times between 0.29–1.01 minutes under varied conditions, suggesting methods for purity assessment .

Biological Activity

Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and implications in therapeutic contexts, supported by data tables and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H12_{12}ClF3_3N2_2O4_4
  • Molecular Weight : 308.68 g/mol
  • CAS Number : 1213872-10-6

The biological activity of this compound may be attributed to its structural features that facilitate interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing trifluoromethyl groups have been shown to possess significant antimicrobial properties.
  • Anti-inflammatory Effects : Studies suggest that related compounds can inhibit inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of trifluoromethyl-substituted phenyl compounds exhibited potent antibacterial effects against various strains of bacteria, including resistant strains. This suggests a potential application for this compound in treating infections caused by resistant bacteria.
  • Anti-inflammatory Research : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
CytotoxicityInduction of apoptosis in cancer cells

In Vivo Studies

Research has explored the in vivo effects of related compounds on kidney stone formation, particularly focusing on oxalate's role as a promoter of crystallization. A study indicated that dietary oxalates significantly influenced urinary parameters associated with stone formation, suggesting a complex interplay between dietary components and biological activity .

Oxalate Interaction Studies

The interaction of this compound with oxalate metabolism has been investigated. It was found that certain compounds could modulate the absorption and excretion of oxalates, thereby influencing the risk of kidney stone formation .

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